恩尼atin复合物

描述

Fusafungine is an antibiotic from Fusarium lateririum, and is used for the treatment of respiratory infections.

Fusafungine is a natural product found in Fusarium tricinctum with data available.

科学研究应用

抗菌和抗真菌特性

恩尼atin表现出显著的抗菌和抗真菌活性。 它们已被发现对某些真菌和细菌有效,这使得它们成为开发新型抗菌剂的潜在候选者 。此应用在农业领域尤其重要,因为这些化合物可用于保护农作物免受微生物病原体的侵害。

细胞毒性

恩尼atin复合物已显示出对各种癌细胞系的细胞毒性。这种特性正在被探索用于开发新型抗癌疗法。 恩尼atin可以诱导细胞周期阻滞、氧化应激和线粒体膜通透性的改变,这些是控制癌细胞生长的关键因素 。

药物外排转运蛋白的调节

恩尼atin已被鉴定为主要多药外排泵的抑制剂,例如酿酒酵母中的Pdr5p。 这表明它们可用于通过阻止药物从细胞中排出而增强药物的功效,而药物排出是药物耐药性的常见机制 。

毒理学效应和风险评估

由于它们存在于食品商品中,了解恩尼atin的毒理学效应至关重要。 该领域的研究所针对的是为这些化合物制定正确的风险评估,其中包括研究它们的遗传毒性和雌激素效应 。这对确保食品安全和公共健康至关重要。

与其他霉菌毒素的协同和拮抗作用

恩尼atin通常与其他霉菌毒素(例如脱氧雪腐镰刀菌烯醇 (DON))一起存在于受污染的谷物中。关于这些霉菌毒素联合作用的研究表明,它们可能具有协同作用、拮抗作用或加和作用。 这项研究对于理解霉菌毒素的复杂生物学作用及其对植物、动物和人类系统的影响至关重要 。

在植物、昆虫、动物和人类系统中的作用

恩尼atin的影响扩展到各种生物系统。意大利大学和科研部资助的研究正在探索恩尼atin作为新兴霉菌毒素的作用及其与植物、昆虫、动物和人类系统中脱氧雪腐镰刀菌烯醇的关联。 这种综合方法有助于了解这些化合物的更广泛的生态和功能效应 。

作用机制

Target of Action

Enniatins, specifically Enniatins A and B, primarily target calcium ion (Ca2+) fluxes and mitochondrial function in cells . They interact with store-operated calcium (SOC) channels and the mitochondrial permeability transition pore (mPTP) . These targets play crucial roles in maintaining cellular homeostasis, particularly in regulating calcium ion levels and mitochondrial function .

Mode of Action

Enniatins A and B have distinct modes of action. Enniatin A causes an acute Ca2+ depletion from intracellular pools and a significant Ca2+ influx from the extracellular media through SOC channels . Both toxins induce the opening of the mPTP .

Biochemical Pathways

Enniatins A and B affect the biochemical pathways related to calcium homeostasis and mitochondrial function . They modulate Ca2+ fluxes, which are tightly regulated by pumps, ion channels, and exchangers in various cellular components such as the plasma membrane, mitochondria, endoplasmic reticulum, nucleus, Golgi apparatus, and endolysosomes . The disruption of these pathways can lead to disturbances in the physiological cation level in the cell .

Pharmacokinetics

It is known that enniatins are secondary metabolites produced by fusarium fungi and have been found as contaminants in several food commodities, particularly in cereal grains .

Result of Action

The action of Enniatins A and B results in significant changes in cellular calcium homeostasis and mitochondrial function . Their effects on Ca2+ fluxes lead to an acute depletion of intracellular Ca2+ pools and changes in mitochondrial Ca2+ fluxes . This disruption in calcium homeostasis can have profound effects on cell viability .

Action Environment

The action of the Enniatin complex can be influenced by environmental factors. For instance, the presence of other mycotoxins can enhance the toxic potential of Enniatins through synergistic effects . Furthermore, the production of Enniatins by Fusarium fungi is influenced by environmental conditions, which can affect the prevalence of these compounds in food commodities .

生化分析

Biochemical Properties

The Enniatin complex plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The primary mechanism of action of the Enniatin complex is mainly due to its ionophoric characteristics . The exact mechanism is still unclear . The Enniatin complex has shown strong hypolipidemic activity in human hepatoma HepG2 cells as a result of the inhibition of ACAT activity, triglyceride biosynthesis, and diminished pool of free fatty acids in the cells .

Cellular Effects

The Enniatin complex has potent cytotoxic activity and has demonstrated this in several mammalian cell lines . It has shown cytotoxic activity, impairment of the cell cycle, the induction of oxidative stress, and changes in mitochondrial membrane permeabilization . It also disturbs the normal cell cycle distribution due to its anti-proliferative effects on several cell types .

Molecular Mechanism

The Enniatin complex exerts its effects at the molecular level through various mechanisms. It is biosynthesized by a multifunctional enzyme, termed enniatin synthetase, and is composed of six residues that alternate between N-methyl amino acids and hydroxy acids . The primary mechanism of action of the Enniatin complex is mainly due to its ionophoric characteristics .

Temporal Effects in Laboratory Settings

It is known that the Enniatin complex has clear cytotoxic effects

Dosage Effects in Animal Models

The effects of the Enniatin complex vary with different dosages in animal models

Metabolic Pathways

The Enniatin complex is involved in various metabolic pathways. It interacts with enzymes and cofactors

Transport and Distribution

The Enniatin complex is transported and distributed within cells and tissues

属性

IUPAC Name |

(3S,9S,15S)-4,10,16-trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H57N3O9/c1-16(2)22-31(40)43-26(20(9)10)29(38)35(14)24(18(5)6)33(42)45-27(21(11)12)30(39)36(15)23(17(3)4)32(41)44-25(19(7)8)28(37)34(22)13/h16-27H,1-15H3/t22-,23-,24-,25?,26?,27?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIZMDSVSLSIMSC-OGLSAIDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)OC(C(=O)N([C@H](C(=O)OC(C(=O)N([C@H](C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H57N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50912008 | |

| Record name | 4,10,16-Trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50912008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

639.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393-87-9, 11113-62-5 | |

| Record name | Fusafungine [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001393879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enniatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011113625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fusafungine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08965 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4,10,16-Trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50912008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fusafungine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does the enniatin complex exert its biological effects? What are the downstream consequences of these interactions?

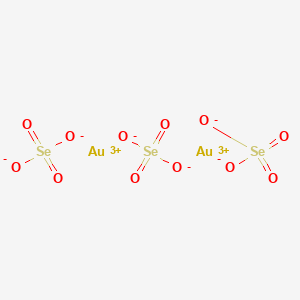

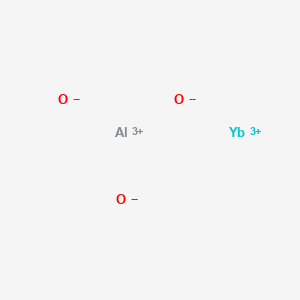

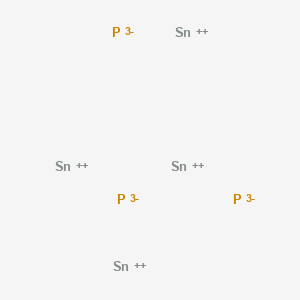

A: Enniatins function as ionophores, specifically exhibiting affinity for alkali metal, alkaline earth metal, and certain transition metal ions []. They bind these ions, forming complexes with varying stoichiometries (1:1, 2:1, and 3:2 macrocycle:cation ratios) []. This complexation disrupts normal ion gradients across cellular membranes, impacting various cellular processes and potentially leading to toxicity []. While the precise mechanisms of enniatin toxicity are still under investigation, their ionophoric activity is thought to be central to their biological effects.

Q2: Does the structure of enniatin molecules relate to their biological activity? How does the conformation of enniatin complex change in different environments?

A: The structure of enniatin molecules plays a crucial role in their ion-binding properties and, consequently, their biological activity []. Enniatins can adopt two primary spatial conformations: the non-symmetric N3 form prevalent in nonpolar solvents and the symmetric P form favored in polar solvents []. Interestingly, the enniatin backbone consistently adopts the P form when complexed with ions, regardless of the specific ion, complex stoichiometry, or solvent []. This conformational flexibility allows enniatins to "adapt" to ions of different sizes, explaining their broad ion selectivity [].

A: While much research focuses on the potential risks of enniatins as mycotoxins, their biological activity has sparked interest in other applications. For instance, research has investigated the insecticidal activity of enniatin complex against specific insect pests []. This line of inquiry highlights the potential for enniatins to be explored as potential biopesticides, offering a potentially safer alternative to synthetic pesticides.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B576568.png)

![(5R,8R,9S,10S,13R,14R,17S)-17-ethyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B576579.png)

![1H-5,8-Methanonaphtho[2,3-d]imidazole](/img/structure/B576583.png)